ethyl 4-(3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl)piperazine-1-carboxylate
CAS No.:
Cat. No.: VC16380136
Molecular Formula: C21H26N2O6
Molecular Weight: 402.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H26N2O6 |
|---|---|
| Molecular Weight | 402.4 g/mol |
| IUPAC Name | ethyl 4-[3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanoyl]piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C21H26N2O6/c1-4-28-21(26)23-9-7-22(8-10-23)19(24)6-5-15-12-16-14(2)11-20(25)29-18(16)13-17(15)27-3/h11-13H,4-10H2,1-3H3 |
| Standard InChI Key | IJNOWNSVTVXPCW-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)N1CCN(CC1)C(=O)CCC2=CC3=C(C=C2OC)OC(=O)C=C3C |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The compound features a piperazine ring—a six-membered heterocycle with two nitrogen atoms—linked to a chromenone moiety via a propanoyl spacer. The chromenone component includes a 7-methoxy group and a 4-methyl substituent, while the piperazine ring is functionalized with an ethyl ester group at the 1-position. This arrangement creates a multifunctional scaffold capable of diverse molecular interactions.
Molecular Formula:
Molecular Weight: 402.4 g/mol
IUPAC Name: Ethyl 4-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]piperazine-1-carboxylate.
Table 1: Key Structural Descriptors
| Property | Value/Description |
|---|---|
| Chromenone Substituents | 7-methoxy, 4-methyl, 2-oxo |
| Piperazine Modification | 1-carboxylate ethyl ester, 4-propanoyl |
| Hybrid Structure | Chromenone-piperazine conjugate |
The presence of both electron-donating (methoxy) and electron-withdrawing (keto) groups on the chromenone ring influences the compound’s electronic properties, potentially enhancing its binding affinity to biological targets .
Synthesis and Industrial Production
Stepwise Synthetic Routes
The synthesis involves a multi-step sequence:
-
Chromenone Core Formation: 7-Methoxy-4-methylcoumarin is synthesized via Pechmann condensation of resorcinol derivatives with ethyl acetoacetate under acidic conditions.
-
Propanoyl Spacer Introduction: The chromenone undergoes Friedel-Crafts acylation to attach the propanoyl group, typically using anhydrides or acyl chlorides in the presence of Lewis acids like AlCl₃.
-
Piperazine Conjugation: The propanoyl intermediate reacts with piperazine in a nucleophilic acyl substitution, followed by ethyl chloroformate treatment to install the carboxylate ester.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | H₂SO₄, 80°C, 6 hrs | 72 |
| 2 | Propionyl chloride, AlCl₃, CH₂Cl₂, 0°C | 65 |
| 3 | Piperazine, DMF, 60°C; Ethyl chloroformate | 58 |
Industrial-Scale Optimization
Industrial protocols emphasize solvent recovery (e.g., switching from dichloromethane to cyclopentyl methyl ether) and catalytic efficiency. Continuous-flow systems have been proposed to enhance yield (up to 78%) and reduce waste.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic chromenone and ester groups. It is soluble in polar aprotic solvents like DMSO and DMF. Stability studies indicate decomposition above 200°C, with hydrolytic susceptibility at extreme pH.
Spectroscopic Characterization
-
NMR: NMR (400 MHz, CDCl₃) signals at δ 1.25 (t, 3H, CH₂CH₃), 2.35 (s, 3H, Ar-CH₃), and 3.45–3.75 (m, 8H, piperazine).
-
HPLC: Retention time of 12.7 min on a C18 column (acetonitrile/water 70:30).
Biological Activities and Mechanisms
Table 3: In Vitro Anticancer Activity
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 | 3.2 | Caspase-3 activation |
| U87MG | 5.8 | PARP cleavage, G2/M arrest |
Neuropharmacological Effects
Piperazine derivatives are known dopamine D₂ receptor modulators. Preliminary assays show moderate affinity () for D₂ receptors, suggesting potential utility in Parkinson’s disease .
Comparative Analysis with Analogues
Structural Analogues
-
Ethyl 5-(7-methoxy-2-methyl-4-oxochromen-3-yl)furoate: Lacks the piperazine moiety, resulting in reduced kinase inhibition (IC₅₀ > 10 µM) .
-
7-Methoxycoumarin: Simpler structure with negligible pharmacological activity, highlighting the necessity of the piperazine-propanoyl extension .
Future Directions and Challenges
Pharmacokinetic Optimization
Current limitations include poor oral bioavailability (<15% in rodent models). Prodrug strategies, such as replacing the ethyl ester with a pivaloyloxymethyl group, are under investigation to enhance absorption.
Toxicology Profiling
Acute toxicity studies in mice indicate an LD₅₀ of 320 mg/kg, with hepatotoxicity observed at higher doses. Chronic toxicity evaluations are pending.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume